5-tert-Butyl-isophthalic acid monomethyl ester
Overview
Description
5-tert-Butyl-isophthalic acid monomethyl ester is a derivative of isophthalic acid, which is a type of benzenedicarboxylic acid. This compound is characterized by the presence of a tert-butyl group attached to the benzene ring, which can influence its physical and chemical properties. The tert-butyl group is known to be bulky, which can affect the compound's reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of compounds related to 5-tert-Butyl-isophthalic acid monomethyl ester involves the use of 5-tert-butylisophthalic acid as a precursor. The synthesis process typically includes the reaction of 5-tert-butylisophthalic acid with other organic ligands and metal ions under controlled conditions. For instance, a mixture of 5-tert-butylisophthalic acid, 2,5-bis(4-pyridyl)-1,3,4-thiadiazole, and a metal salt such as Zn(OAc)2 or Cu(OAc)2 is heated in a Teflon-lined stainless steel vessel to form metal-organic frameworks .
Molecular Structure Analysis
The molecular structure of compounds containing 5-tert-butylisophthalic acid units has been determined using crystallography. These structures often exhibit coordination polymers or metal-organic frameworks with interesting geometries. For example, in one compound, the zinc ion is coordinated in a distorted tetrahedral environment by nitrogen atoms from ligands and oxygen atoms from 5-tert-butylisophthalic acid . In another case, the copper ion is coordinated in a distorted square-pyramidal environment with similar ligands . These coordination environments are crucial for the stability and properties of the resulting frameworks.
Chemical Reactions Analysis
The chemical reactivity of 5-tert-butylisophthalic acid derivatives is influenced by the presence of carboxyl groups and the tert-butyl group. The carboxyl groups can participate in various coordination modes with metal ions, which is essential for constructing metal-organic frameworks. The tert-butyl group, due to its steric bulk, can affect the overall reactivity and may prevent certain reactions from occurring or influence the directionality of the coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-tert-butylisophthalic acid derivatives are determined by their molecular and crystal structures. The presence of hydrogen bonding and other non-covalent interactions in the crystal lattice can affect the melting point, solubility, and stability of the compounds. The bulky tert-butyl group can also impact the compound's solubility and crystallinity. The coordination of metal ions and the formation of metal-organic frameworks can give rise to materials with potential applications in catalysis and material sciences due to their porosity and stability .
Scientific Research Applications
1. Chemical Synthesis and Structural Characterization
5-tert-Butyl-isophthalic acid monomethyl ester has been utilized in the synthesis of novel chemical compounds. For instance, its derivative, dimethyl 5-tert-butyl-2-(phenylselanyl)isophthalate, was synthesized and later reduced to produce other compounds with potential applications in chemistry (Selvakumar, Singh, Goel, & Singh, 2011).
2. Impact on Testicular Function and Zinc Metabolism
A study exploring various isomers of monobutyl-o-phthalate revealed that the mono-tert-butyl ester of o-phthalic acid did not cause testicular atrophy in rats, unlike other isomers. This finding suggests its potential benign nature compared to other isomers, impacting testicular health and zinc metabolism (Foster, Lake, Thomas, Cook, & Gangolli, 1981).
3. Gas Permeation Properties in Polybenzimidazole
In a study focused on the structural variations of polybenzimidazole (PBI), 5-tert-butyl isophthalic acid showed potential for improving gas permeation properties. This includes enhanced oxygen/nitrogen selectivity, indicating its use in gas separation membrane materials (Kumbharkar, Karadkar, & Kharul, 2006).
4. Degradation by Fungal Strains
Two fungal strains, Fusarium sp. and Trichosporon sp., have been found capable of transforming dimethyl terephthalate into monomethyl terephthalate and further into terephthalic acid. This indicates the potential role of 5-tert-butyl isophthalic acid monomethyl ester in biodegradation studies (Luo, Pang, Wu, Gu, Chow, & Vrijmoed, 2012).
5. Synthesis of Organic Hybrid Structures
5-tert-Butyl-isophthalic acid monomethyl ester has been used in the synthesis of dendron rodcoils, a novel type of organic hybrid structure, indicating its application in the creation of complex molecular architectures (Zubarev & Stupp, 2002).
properties
IUPAC Name |
3-tert-butyl-5-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)10-6-8(11(14)15)5-9(7-10)12(16)17-4/h5-7H,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPYAQNSGMRTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478519 | |
Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butyl-isophthalic acid monomethyl ester | |
CAS RN |
377731-29-8 | |
Record name | 5-tert-Butyl-isophthalic acid monomethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10478519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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